molecular formula C3H6F3NS B14536402 Methanesulfenamide, 1,1,1-trifluoro-N,N-dimethyl- CAS No. 62067-13-4

Methanesulfenamide, 1,1,1-trifluoro-N,N-dimethyl-

Cat. No.: B14536402
CAS No.: 62067-13-4
M. Wt: 145.15 g/mol
InChI Key: PXBBIWXBQWNYNG-UHFFFAOYSA-N
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Description

Methanesulfenamide, 1,1,1-trifluoro-N,N-dimethyl- is a chemical compound with the molecular formula C2H4F3NS and a molecular weight of 131.12 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfenamide, 1,1,1-trifluoro-N,N-dimethyl- typically involves the reaction of trifluoromethanesulfenyl chloride with dimethylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction. The reaction mixture is usually cooled to low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of methanesulfenamide, 1,1,1-trifluoro-N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methanesulfenamide, 1,1,1-trifluoro-N,N-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of methanesulfenamide, 1,1,1-trifluoro-N,N-dimethyl- can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Methanesulfenamide, 1,1,1-trifluoro-N,N-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methanesulfenamide, 1,1,1-trifluoro-N,N-dimethyl- involves its interaction with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methanesulfenamide, 1,1,1-trifluoro-N,N-dimethyl- can be compared with other similar compounds, such as:

The uniqueness of methanesulfenamide, 1,1,1-trifluoro-N,N-dimethyl- lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

CAS No.

62067-13-4

Molecular Formula

C3H6F3NS

Molecular Weight

145.15 g/mol

IUPAC Name

N-methyl-N-(trifluoromethylsulfanyl)methanamine

InChI

InChI=1S/C3H6F3NS/c1-7(2)8-3(4,5)6/h1-2H3

InChI Key

PXBBIWXBQWNYNG-UHFFFAOYSA-N

Canonical SMILES

CN(C)SC(F)(F)F

Origin of Product

United States

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